6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been utilized in the synthesis of various amide compounds, showing notable antibacterial activity. A study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, demonstrating their effectiveness against bacterial infections (Reddy & Prasad, 2021).
Synthesis of Microporous Materials
This compound plays a role in the synthesis of unique microporous materials. Weigel et al. (1997) reported the synthesis of a large-pore gallium oxyfluorophosphate using a combination of structure-directing amines, including this compound (Weigel, Weston, Cheetham & Stucky, 1997).
Metal Ion Affinities and Fluorescence Properties
Liang et al. (2009) explored metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which have hydrophobic cavities potentially accommodating small molecules. The study highlighted the fluorescence and binding properties with metal ions like Zn(2+) and Cu(2+) (Liang, Zhang, Zhu, Duarandin, Young, Geacintov & Canary, 2009).
Catalytic Applications
Karimian and Tajik (2014) discussed the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines. This method offers advantages like clean reaction, short reaction times, and high yields, indicating potential catalytic applications of related compounds (Karimian & Tajik, 2014).
Synthesis of Ruthenium(II) Complexes
Kojima et al. (2008) synthesized tris(2-pyridylmethyl)amine (TPA) derivatives with ferrocenoylamide moieties, leading to the formation of Ruthenium(II) complexes. These complexes show potential for electronic communication through hydrogen-bonded amide linkages (Kojima, Noguchi, Nakayama, Inagaki, Shiota, Yoshizawa, Ohkubo & Fukuzumi, 2008).
Radiolabeling for PET Imaging
Davis and Fettinger (2018) highlighted the synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor used for radiolabeling peptides for positron emission tomography (PET), a crucial technique in nuclear medicine (Davis & Fettinger, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antibacterial activity , suggesting that its targets could be bacterial proteins or enzymes.
Result of Action
The result of the action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is the inhibition of bacterial growth, as evidenced by its antibacterial activity . On a molecular and cellular level, this could involve disrupting the function of essential bacterial proteins or enzymes, leading to cell death.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGRPKFISGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337511 | |
Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72617-82-4 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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